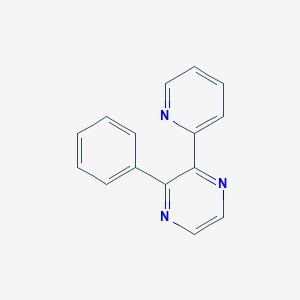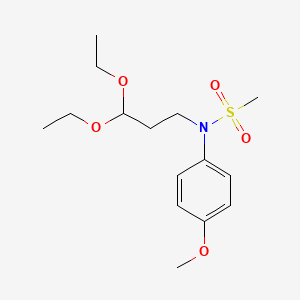![molecular formula C15H11N7O2 B14402474 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole CAS No. 88596-69-4](/img/structure/B14402474.png)
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an azido group, a nitrophenyl group, and a phenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azido and nitrophenyl intermediates. One common method involves the reaction of 3-nitrobenzyl chloride with sodium azide to form 3-nitrobenzyl azide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The azido group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation and labeling of biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole involves its ability to undergo click chemistry reactions, particularly the Huisgen cycloaddition. This reaction allows the compound to form stable triazole rings with various substrates, making it useful for bioconjugation and material science applications. The azido group can also participate in nitrene insertion reactions, which are valuable in surface modification and immobilization of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-nitrophenyl azide: Similar in structure but contains a fluorine atom instead of a phenyl group.
4-Azido-3,5-dinitropyrazole: Contains additional nitro groups, making it more energetic and sensitive.
Uniqueness
4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole is unique due to its combination of azido, nitrophenyl, and phenyl groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and stable bioconjugates.
Eigenschaften
CAS-Nummer |
88596-69-4 |
|---|---|
Molekularformel |
C15H11N7O2 |
Molekulargewicht |
321.29 g/mol |
IUPAC-Name |
4-[azido-(3-nitrophenyl)methyl]-5-phenyl-2H-triazole |
InChI |
InChI=1S/C15H11N7O2/c16-20-17-14(11-7-4-8-12(9-11)22(23)24)15-13(18-21-19-15)10-5-2-1-3-6-10/h1-9,14H,(H,18,19,21) |
InChI-Schlüssel |
FXDDUABGKCHJHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(C3=CC(=CC=C3)[N+](=O)[O-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


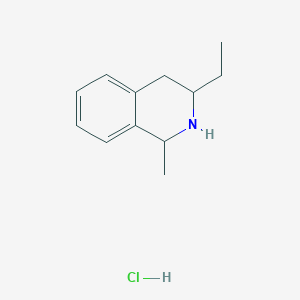
![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)
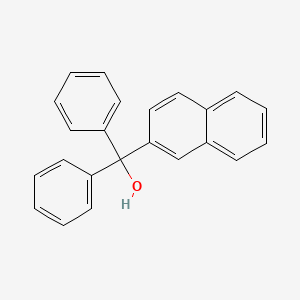

![2-Methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14402417.png)
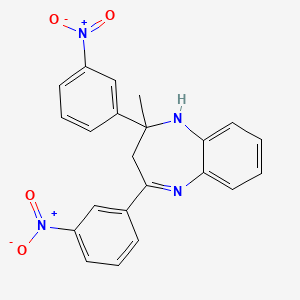
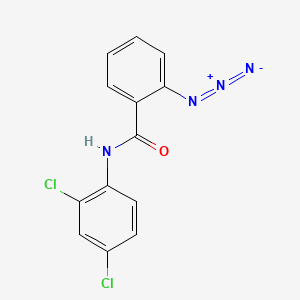

![5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14402438.png)

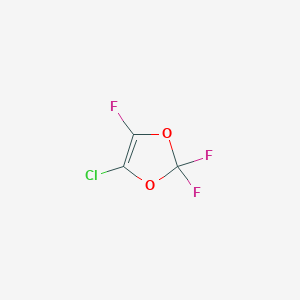
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)
